molecular formula C17H20N4O2S B2626471 (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(thiazol-4-yl)methanone CAS No. 2309217-63-6

(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(thiazol-4-yl)methanone

Cat. No.: B2626471
CAS No.: 2309217-63-6
M. Wt: 344.43
InChI Key: CWQHIRMVDUWKIV-UHFFFAOYSA-N
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Description

(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(thiazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Cancer Research Applications : The synthesis and evaluation of thiazole derivatives, including compounds structurally related to the specified molecule, have shown significant in vitro growth inhibitory activity against a range of human cancer cell lines. These compounds, through their action on Na+/K(+)-ATPase and Ras oncogene activity, offer promising therapeutic avenues for gliomas and potentially other cancers (Lefranc et al., 2013).

  • Antimicrobial Activity : A series of new oxime derivatives related to the chemical structure have been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds within this family displayed good antimicrobial activity against tested pathogenic bacterial and fungal strains, indicating potential for the development of new antimicrobial agents (Mallesha & Mohana, 2014).

  • Insecticidal Activity : Novel piperidine thiazole compounds have been synthesized and tested for their insecticidal activity, showing effectiveness against pests such as armyworm. This suggests potential applications of such compounds in agricultural pest management (Ding et al., 2019).

Molecular Docking and Structural Analysis

  • Anticancer and Antimicrobial Agents : Molecular docking studies and structural analysis of novel bioactive heterocycles, including those structurally akin to the queried compound, have been conducted to assess their potential as anticancer and antimicrobial agents. These studies help in understanding the interactions between the compounds and their biological targets, facilitating the design of more effective drugs (Katariya et al., 2021).

  • Synthesis and Structural Characterization : Detailed synthesis procedures and structural characterizations, including DFT and docking studies, have been performed on compounds within the same chemical family. These studies provide insights into the molecular properties and potential biological activities of such compounds, aiding in the development of therapeutics (Shahana & Yardily, 2020).

Properties

IUPAC Name

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-17(15-9-24-11-20-15)21-5-3-12(4-6-21)8-23-16-7-14(13-1-2-13)18-10-19-16/h7,9-13H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQHIRMVDUWKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.